molecular formula C21H20N2O B14588056 Agn-PC-0nig3E CAS No. 61074-88-2

Agn-PC-0nig3E

Katalognummer: B14588056
CAS-Nummer: 61074-88-2
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: VTCRIDCLDDLJGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “Agn-PC-0nig3E” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “Agn-PC-0nig3E” involves multiple steps, including the preparation of precursor compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are tailored to achieve high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using optimized processes that ensure consistency and efficiency. These methods often involve the use of advanced equipment and techniques to maintain the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

“Agn-PC-0nig3E” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert “this compound” into reduced forms with different properties.

    Substitution: The compound can participate in substitution reactions, where certain functional groups are replaced by others.

Common Reagents and Conditions

The reactions involving “this compound” typically require specific reagents and conditions, such as:

    Oxidizing agents: Used in oxidation reactions.

    Reducing agents: Employed in reduction processes.

    Catalysts: Often used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. These products can have distinct chemical and physical properties compared to the original compound.

Wissenschaftliche Forschungsanwendungen

“Agn-PC-0nig3E” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential and pharmacological effects.

    Industry: Utilized in the production of specialized materials and products.

Wirkmechanismus

The mechanism of action of “Agn-PC-0nig3E” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Compounds similar to “Agn-PC-0nig3E” include those with analogous structures and reactivity. Some examples are:

Uniqueness

What sets “this compound” apart from similar compounds is its unique combination of properties, such as its specific reactivity and applications in different scientific fields. This uniqueness makes it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

61074-88-2

Molekularformel

C21H20N2O

Molekulargewicht

316.4 g/mol

IUPAC-Name

3-(3,5-dimethyl-2-prop-2-enylphenoxy)-6-phenylpyridazine

InChI

InChI=1S/C21H20N2O/c1-4-8-18-16(3)13-15(2)14-20(18)24-21-12-11-19(22-23-21)17-9-6-5-7-10-17/h4-7,9-14H,1,8H2,2-3H3

InChI-Schlüssel

VTCRIDCLDDLJGT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)OC2=NN=C(C=C2)C3=CC=CC=C3)CC=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.